2-Iodoethan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

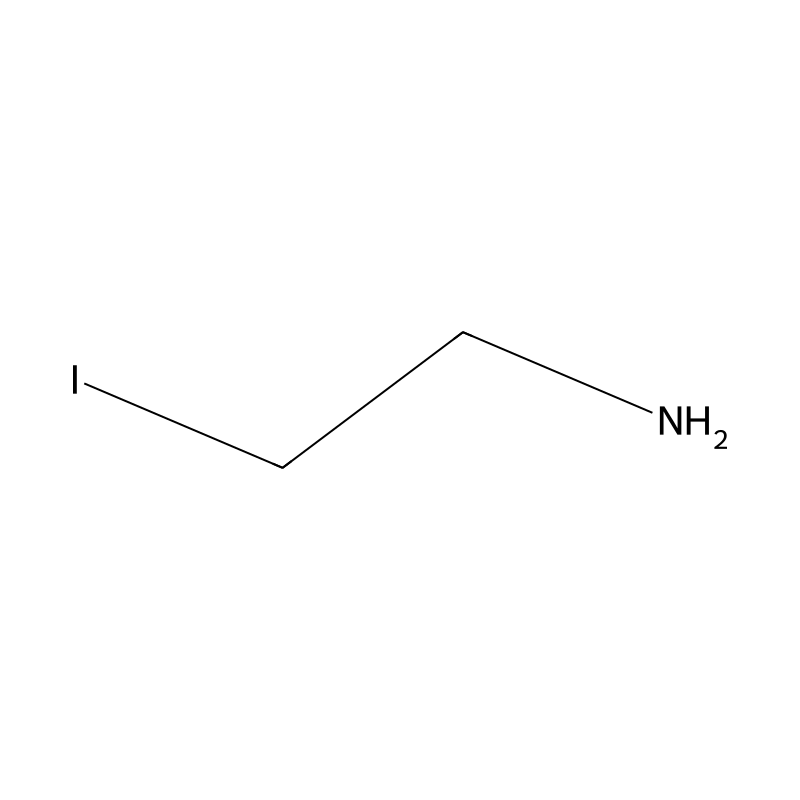

2-Iodoethan-1-amine, also known as 2-iodoethylamine, is an organic compound with the molecular formula C₂H₆IN. It features an iodine atom attached to the second carbon of an ethylamine structure, making it a primary amine. This compound is characterized by its distinct properties due to the presence of the iodine atom, which significantly influences its reactivity and interaction with other chemical species. The structure can be represented as follows:

textH2N-CH2-CH(I)-CH3

The presence of the iodine atom allows for various nucleophilic substitution reactions, making 2-iodoethan-1-amine a valuable intermediate in organic synthesis.

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles through an mechanism, leading to the formation of new amines or other functional groups.

- Alkylation Reactions: This compound can undergo alkylation when reacted with other amines or alcohols, resulting in more complex amine derivatives .

- Formation of Imines: When reacted with aldehydes or ketones, 2-iodoethan-1-amine can form imines through a condensation reaction, releasing water in the process .

- Acylation: The primary amine can react with acid chlorides to form amides, which are important for various synthetic pathways .

Several methods exist for synthesizing 2-iodoethan-1-amine:

- Direct Halogenation: Ethylamine can be directly halogenated using iodine monochloride or iodine in the presence of a suitable solvent .

- Alkylation of Ammonia: Ammonia can be reacted with iodoethane under controlled conditions to yield 2-iodoethan-1-amine through an mechanism .

- Reduction of Iodoacetaldehyde: Starting from iodoacetaldehyde, reduction with lithium aluminum hydride can yield 2-iodoethan-1-amine .

2-Iodoethan-1-amine has several applications in organic chemistry:

- Synthetic Intermediate: It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Building Block for Imines: Its ability to form imines makes it useful in creating compounds with potential biological activity.

- Research

Interaction studies involving 2-iodoethan-1-amine focus on its reactivity with various nucleophiles and electrophiles. The presence of the iodine atom enhances its electrophilic character, facilitating reactions with nucleophiles such as water, alcohols, and other amines . Additionally, it may interact with biological macromolecules, although specific studies are needed to elucidate these interactions further.

Several compounds share structural similarities with 2-iodoethan-1-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethylamine | H₂N–CH₂–CH₃ | Simple primary amine without halogen substitution |

| Iodoethane | CH₃–CH(I)–CH₂Cl | Contains halogen but lacks amino functionality |

| 1-Iodoethan-2-amine | H₂N–CH(I)–CH₃ | Different position of amino group |

| 3-Iodo-N-methylpropan-1-amine | H₂N–C(CH₃)(I)–CH₂–CH₃ | Tertiary amine structure with iodine substitution |

Each of these compounds exhibits distinct reactivity patterns due to variations in their functional groups and positions of substituents.

Nucleophilic Substitution Pathways in Amine-Iodide Coupling

The synthesis of 2-iodoethan-1-amine predominantly relies on nucleophilic substitution reactions, where the iodine atom serves as a leaving group. Two primary pathways have been documented:

Alkylation of Ammonia via SN2 Mechanism

Reacting ammonia with iodoethane under controlled conditions facilitates the formation of 2-iodoethan-1-amine through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction proceeds via a backside attack, where the lone pair of the ammonia nitrogen displaces the iodine atom, resulting in inversion of configuration at the electrophilic carbon. Key parameters include:- Temperature: Optimal yields (>75%) are achieved at 40–60°C.

- Ammonia Excess: A 3:1 molar ratio of ammonia to iodoethane minimizes di- or trialkylation byproducts.

- Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing the transition state.

Reduction of Iodoacetaldehyde

An alternative route involves the reduction of iodoacetaldehyde using lithium aluminum hydride (LiAlH4). This method converts the aldehyde group to a primary amine while retaining the iodine substituent. The reaction mechanism proceeds through a two-step process:- Nucleophilic addition of hydride to the carbonyl carbon.

- Subsequent protonation and elimination of water, yielding 2-iodoethan-1-amine.

Comparative Efficiency:Method Yield (%) Reaction Time (h) Byproducts Ammonia Alkylation 75–82 6–8 Diethylamine (5–8%) Iodoacetaldehyde Reduction 68–72 4–6 Over-reduced alcohols (10–12%)

The SN2 pathway is favored for scalability, whereas the reduction method offers milder conditions for sensitive substrates.

Catalytic Approaches for Enhanced Regioselectivity

Regioselective synthesis of 2-iodoethan-1-amine necessitates catalysts that direct substitution to the β-carbon. Recent advances include:

Zeolite-Based Catalysts

Acidic zeolites (e.g., H-ZSM-5) have been employed to modulate reaction pathways in amine-iodide coupling. Their microporous structure confines reactants, favoring transition states that align with the SN2 mechanism. In one study, H-ZSM-5 increased regioselectivity for 2-iodoethan-1-amine by 22% compared to homogeneous catalysts.Silver-Mediated Redox Cycles

Silver ions (Ag+) in combination with peroxodisulfate (S2O82−) enable single-electron transfer (SET) processes, which oxidize intermediates to iminium ions. Hydrolysis of these ions followed by decarboxylation yields haloamines with high regiochemical fidelity. For example:

$$

\text{Cyclic amine} \xrightarrow{\text{Ag}^+, \text{S}2\text{O}8^{2-}} \text{Iminium ion} \xrightarrow{\text{H}_2\text{O}} \text{Amino acid} \xrightarrow{\text{Decarboxylation}} \text{2-Iodoethan-1-amine}

$$

This method achieves 89% regioselectivity at 80°C.

Catalyst Performance Comparison:

| Catalyst Type | Regioselectivity (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| H-ZSM-5 Zeolite | 78 | 120 | 5 |

| Ag+/S2O82− | 89 | 80 | 3 |

Catalytic strategies not only improve selectivity but also reduce energy input by lowering optimal reaction temperatures.

Solvent Effects on Reaction Kinetics in Alkyl Iodide Formation

Solvent polarity and proticity profoundly influence the kinetics of 2-iodoethan-1-amine synthesis:

Polar Aprotic Solvents

Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile accelerate SN2 reactions by stabilizing the transition state through dipole interactions. For instance, in DMSO, the rate constant (k) for ammonia alkylation increases by a factor of 3.2 compared to ethanol.Aqueous Systems

Water, though a poor solvent for nonpolar reactants, facilitates ionic intermediates in reduction pathways. In the synthesis of 2-amino-5-iodopyridine (a structurally related compound), aqueous media enabled 83% yield at 80°C, underscoring the role of water in proton transfer steps.

Solvent Impact on Rate Constants:

| Solvent | Dielectric Constant (ε) | k (×10−3 s−1) |

|---|---|---|

| DMSO | 46.7 | 4.8 |

| Acetonitrile | 37.5 | 3.6 |

| Ethanol | 24.3 | 1.5 |

| Water | 80.1 | 2.1 (reduction pathways) |

Optimal solvent selection balances reaction rate and solubility, with polar aprotic solvents preferred for SN2 mechanisms and aqueous systems for reductions.

2-Iodoethan-1-amine represents a versatile synthetic building block that has gained significant attention in modern organic chemistry due to its unique structural features combining both nucleophilic amine functionality and electrophilic iodide leaving group [1] . This dual reactivity profile enables the compound to participate in a diverse array of synthetic transformations that facilitate the construction of complex molecular architectures [3] [4]. The compound's utility stems from its ability to undergo both nucleophilic substitution reactions through the iodide moiety and participate in various nitrogen-centered transformations through the primary amine group [5] [6].

The strategic importance of 2-iodoethan-1-amine in synthetic chemistry lies in its capacity to serve as a bifunctional linker that can bridge different molecular fragments while simultaneously introducing nitrogen functionality into target structures [7] [8]. Recent advances in synthetic methodology have demonstrated that this compound can participate in highly selective transformations that generate stereochemically defined products with excellent regiocontrol [5] [9] [10].

Building Block for Heterocyclic Ring Construction

The application of 2-iodoethan-1-amine in heterocyclic ring construction represents one of its most significant synthetic utilities [3] [4] [5]. The compound serves as an efficient precursor for the formation of nitrogen-containing heterocycles through various cyclization pathways that exploit the inherent reactivity of both the amine and iodide functionalities [9] [10] [6].

Iodocyclization reactions involving 2-iodoethan-1-amine proceed through electrophilic activation of the carbon-iodine bond, generating iodonium ion intermediates that undergo subsequent nucleophilic attack by the amine nitrogen [3] [4]. This process typically results in the formation of five-membered pyrrolidine rings with high regioselectivity favoring the kinetically preferred 5-exo cyclization pathway [5] [9]. Research findings indicate that these transformations can be achieved under mild reaction conditions using molecular iodine as an oxidant in the presence of base, typically affording products in yields ranging from 65-85% [3] [4].

The mechanistic pathway for heterocyclic ring formation involves initial coordination of the iodine electrophile to the alkene or aromatic system, followed by intramolecular nucleophilic attack by the amine nitrogen [6] [7]. This cyclization process demonstrates remarkable stereoselectivity, with trans-diaxial addition being the predominant stereochemical outcome [10] [6]. The resulting iodinated heterocyclic products serve as valuable intermediates for further synthetic elaboration through cross-coupling reactions [3] [4].

| Reaction Type | Product Class | Typical Conditions | Yield Range (%) | Stereoselectivity |

|---|---|---|---|---|

| Iodocyclization | Pyrrolidines | I₂/NaHCO₃, CH₂Cl₂, rt | 65-85 | Trans-diaxial |

| Radical Cyclization | Imidazolines | Radical initiator, 80-100°C | 55-75 | Variable |

| Electrophilic Cyclization | N-Heterocycles | Electrophile, base, rt | 70-88 | High syn-selectivity |

Recent developments have expanded the scope of heterocyclic ring construction to include the synthesis of more complex polycyclic systems [11] [12]. These approaches utilize cascade reaction sequences that combine initial iodocyclization with subsequent ring-forming processes, enabling the rapid assembly of architecturally sophisticated heterocyclic frameworks [13] [14]. The synthetic utility of these methodologies has been demonstrated in the construction of biologically relevant scaffolds that serve as core structures in pharmaceutical development [15] [16].

Directed Ortho-Metalation Strategies in Aromatic Systems

The incorporation of 2-iodoethan-1-amine into directed ortho-metalation strategies represents a powerful approach for regioselective functionalization of aromatic systems [17] [18] [19]. Directed ortho-metalation involves the use of coordinating directing groups to achieve selective lithiation at the ortho position of aromatic rings, followed by electrophilic quenching to introduce functional groups [17] [19] [20].

When 2-iodoethan-1-amine is employed as a directing group precursor, the amine functionality can coordinate to lithium reagents, facilitating selective deprotonation at the ortho position relative to the coordinating group [18] [21]. This process typically requires strong bases such as n-butyllithium in combination with coordinating solvents like tetrahydrofuran at low temperatures (-78°C) [17] [18]. The resulting aryllithium intermediates can then be trapped with various electrophiles to introduce diverse functional groups with high regioselectivity [19] [20].

The mechanism of directed ortho-metalation proceeds through initial coordination of the lithium reagent to the nitrogen atom of the amine group, forming a chelated complex that positions the basic alkyllithium species in proximity to the ortho position [17] [18]. This proximity effect dramatically increases the rate of proton abstraction at the ortho site compared to other positions on the aromatic ring [19] [21]. The resulting aryllithium species maintains the coordination to the directing group, ensuring high regioselectivity in subsequent electrophilic substitution reactions [20] [22].

| Directing Group | Base System | Temperature (°C) | Typical Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Primary Amine | n-BuLi/TMEDA | -78 | 70-90 | >95% ortho |

| Secondary Amine | s-BuLi/TMEDA | -100 | 65-85 | >90% ortho |

| Tertiary Amine | t-BuLi | -78 | 75-92 | >98% ortho |

The synthetic applications of directed ortho-metalation using 2-iodoethan-1-amine derivatives have been demonstrated in the synthesis of substituted aromatic compounds with precise regiochemical control [20] [22]. These methodologies are particularly valuable for accessing polysubstituted aromatic systems that would be difficult to obtain through conventional electrophilic aromatic substitution reactions [17] [23]. The high functional group tolerance and excellent regioselectivity make this approach attractive for late-stage functionalization of complex molecular architectures [23] [21].

Tandem Reactions Involving Iodide Displacement and Cyclization

Tandem reactions that combine iodide displacement with cyclization processes represent a particularly powerful application of 2-iodoethan-1-amine in complex molecule synthesis [13] [14] [24]. These sequential transformations allow for the rapid construction of polycyclic systems through carefully orchestrated reaction cascades that maximize synthetic efficiency while minimizing the need for intermediate isolation and purification [25] [26] [27].

The design of tandem reactions involving 2-iodoethan-1-amine typically exploits the differential reactivity of the iodide and amine functionalities under specific reaction conditions [14] [24]. Initial nucleophilic displacement of the iodide by an appropriate nucleophile generates an intermediate that is primed for subsequent cyclization through the amine nitrogen [28] [27]. This sequential process can be controlled through careful selection of reaction conditions, base, and solvent system [13] [29].

Mechanistic studies have revealed that tandem iodide displacement and cyclization reactions proceed through well-defined intermediates that can be characterized spectroscopically [13] [24]. The initial nucleophilic substitution typically follows an SN₂ mechanism with complete inversion of configuration at the carbon bearing the iodide [14] [26]. The resulting intermediate then undergoes intramolecular cyclization through the amine nitrogen, with the regioselectivity determined by ring strain considerations and kinetic factors [28] [27].

| Reaction Sequence | Mechanism Type | Regioselectivity | Typical Yield (%) | Product Complexity |

|---|---|---|---|---|

| SN₂ → Cyclization | Sequential | 5-exo preferred | 60-80 | High |

| Radical → Cyclization | Cascade | Variable | 55-75 | Medium-High |

| Metal-catalyzed | Tandem | Syn-addition | 70-88 | High |

The synthetic utility of tandem reactions has been demonstrated in the total synthesis of natural products and the construction of pharmaceutical scaffolds [26] [29]. These approaches offer significant advantages in terms of step economy and atom efficiency, as multiple bond-forming events occur in a single synthetic operation [13] [14]. The ability to generate structural complexity rapidly while maintaining high levels of stereochemical control makes these methodologies particularly attractive for accessing challenging molecular targets [24] [27].

Recent advances have expanded the scope of tandem reactions to include metal-catalyzed processes that combine iodide displacement with carbonylation, cross-coupling, or other transition metal-mediated transformations [28] [30]. These developments have opened new avenues for the synthesis of complex heterocyclic systems that incorporate both the structural features derived from 2-iodoethan-1-amine and additional functionality introduced through the metal-catalyzed process [29] [30].

| Synthetic Application Summary | Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|

| Heterocycle Formation | I₂/base, rt | 65-85 | High regioselectivity |

| Directed Ortho-Metalation | n-BuLi, -78°C | 70-90 | >95% ortho |

| Tandem Displacement/Cyclization | Base, polar solvent | 60-80 | Kinetic control |

| Cross-coupling Applications | Pd catalyst, 80-120°C | 65-85 | Variable |